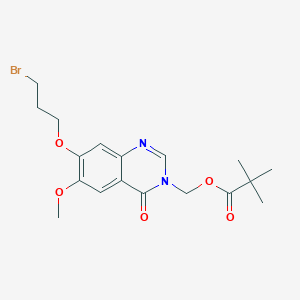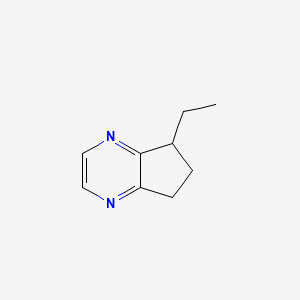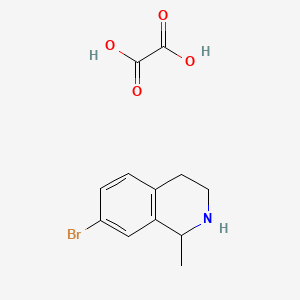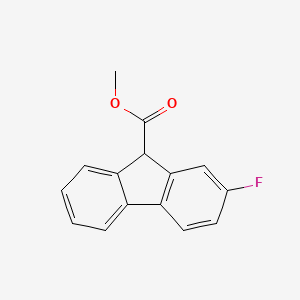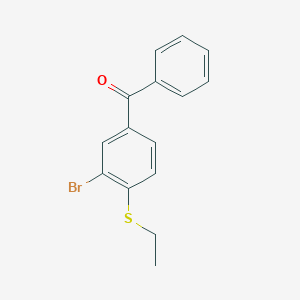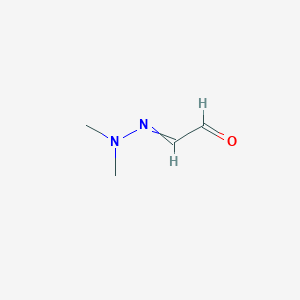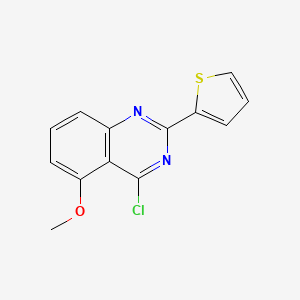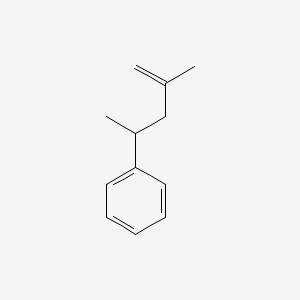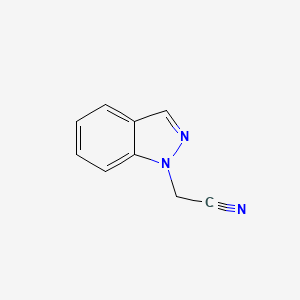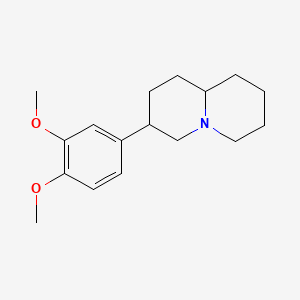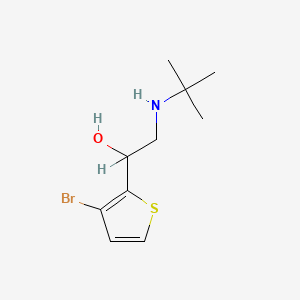
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol is a chemical compound that belongs to the class of thienyl derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom on the thiophene ring and a tert-butylamino group on the ethanol backbone makes this compound unique and potentially useful in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol typically involves the bromination of 3-thiophenemethanol followed by the introduction of the tert-butylamino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 3-position of the thiophene ring. The resulting 3-bromo-2-thiophenemethanol is then reacted with tert-butylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less toxic reagents and solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in drug discovery and development.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the tert-butylamino group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-2-thienyl)ethanone: This compound has a similar thiophene ring structure but lacks the tert-butylamino group.
2-Bromo-3-methoxythiophene: Another thiophene derivative with a bromine atom but different substituents.
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol is unique due to the presence of both the bromine atom and the tert-butylamino group, which can impart distinct chemical and biological properties
Properties
CAS No. |
62673-54-5 |
|---|---|
Molecular Formula |
C10H16BrNOS |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C10H16BrNOS/c1-10(2,3)12-6-8(13)9-7(11)4-5-14-9/h4-5,8,12-13H,6H2,1-3H3 |
InChI Key |
AFDBSWDHUDGFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=CS1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


